

An In-depth Technical Guide to the Function of N-Nonadecanoyl Chain Modification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DOPE-N-Nonadecanoyl*

Cat. No.: *B15546986*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-acylation, the covalent attachment of a fatty acid to the N-terminal amino acid of a protein, is a critical post-translational modification that governs a wide array of cellular processes. While N-myristoylation (C14) and N-palmitoylation (C16) are well-characterized, the functional implications of modifications by longer and rarer fatty acids, such as the N-nonadecanoyl (C19) chain, remain largely unexplored. This technical guide provides a comprehensive overview of the core principles of protein N-acylation, leveraging our extensive knowledge of common fatty acyl modifications to extrapolate the potential functions, regulatory mechanisms, and experimental approaches relevant to the N-nonadecanoyl chain. We will delve into the physicochemical consequences of long-chain fatty acylation, its putative roles in modulating protein-membrane and protein-protein interactions, and its potential impact on subcellular localization and signal transduction. Detailed experimental protocols for the identification and characterization of N-acylated proteins are provided, alongside illustrative diagrams of relevant signaling pathways and experimental workflows. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to investigate the emerging field of very-long-chain fatty acylation and its potential significance in cellular physiology and disease.

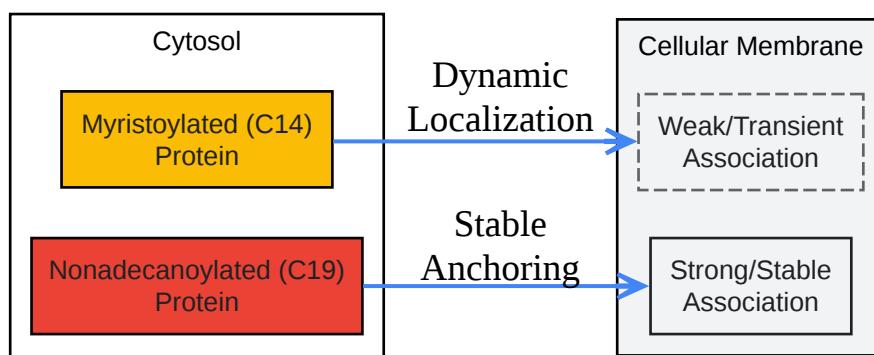
Core Concepts of N-Acylation: From Common to Very-Long-Chain Modifications

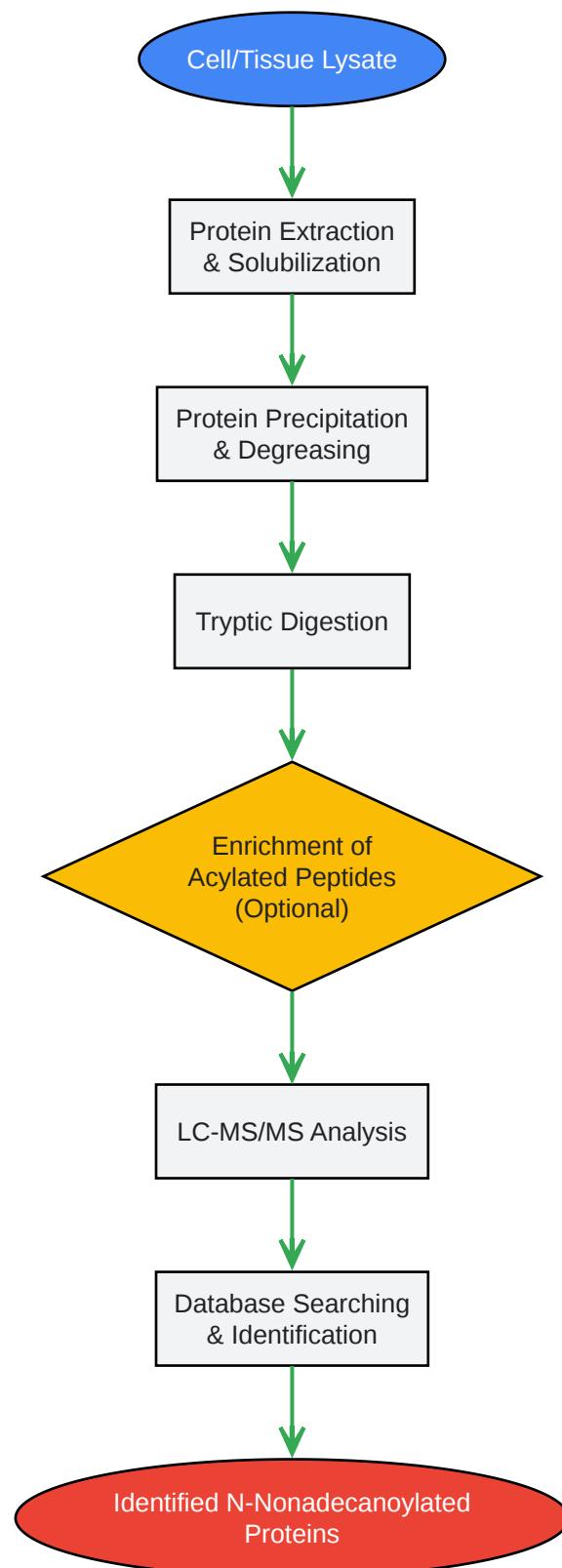
N-acylation is a lipid modification that plays a pivotal role in anchoring proteins to cellular membranes, facilitating protein-protein interactions, and directing proteins to specific subcellular compartments.^[1] The functional consequences of N-acylation are profoundly influenced by the length and saturation of the attached fatty acid chain.^{[2][3]} While myristoylation (C14:0) and palmitoylation (C16:0) are the most prevalent and well-studied forms of N-acylation, the existence and function of proteins modified with longer acyl chains, such as nonadecanoic acid (C19:0), represent a new frontier in cell biology.^{[1][2]}

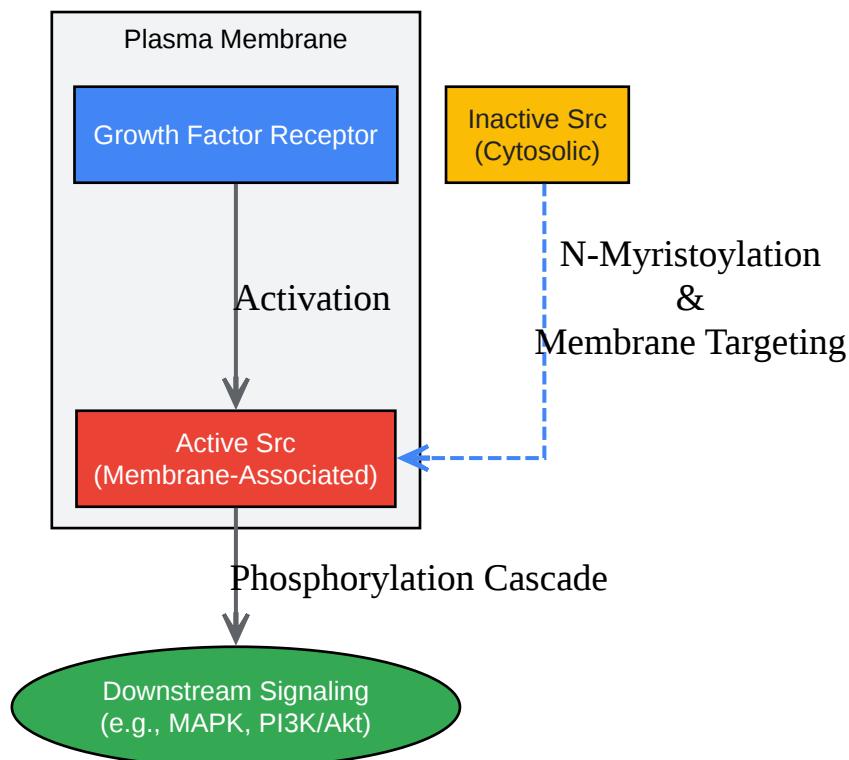
The addition of a fatty acid to a protein is catalyzed by a family of enzymes known as N-acyltransferases.^[4] For instance, N-myristoyltransferases (NMTs) catalyze the attachment of myristate to an N-terminal glycine residue.^[1] Although no specific N-nonadecanoyl transferase has been identified to date, it is plausible that a yet-to-be-discovered enzyme with a preference for very-long-chain fatty CoAs mediates this modification.

The introduction of a nonadecanoyl chain would impart a significant increase in hydrophobicity to the modified protein compared to its myristoylated or palmitoylated counterparts. This enhanced lipophilicity is predicted to have a substantial impact on the biophysical properties of the protein, influencing the strength and stability of its association with cellular membranes and potentially altering its partitioning between different membrane microdomains.

Table 1: Comparison of Physicochemical Properties of Common and Very-Long-Chain Fatty Acids in Protein N-Acylation


Fatty Acid	Chemical Formula	Molar Mass (g/mol)	Melting Point (°C)	Relative Hydrophobicity
Myristic Acid	C14H28O2	228.37	54.4	+
Palmitic Acid	C16H32O2	256.42	62.9	++
Stearic Acid	C18H36O2	284.48	69.6	+++
Nonadecanoic Acid	C19H38O2	298.51	68.7	++++


Putative Functions of N-Nonadecanoyl Chain Modification


Based on the established roles of other fatty acyl modifications, we can infer several potential functions for the N-nonadecanoyl chain.

Modulation of Protein-Membrane Interactions and Subcellular Localization

The increased hydrophobicity of a nonadecanoyl group would likely lead to a more stable and potentially irreversible association of the modified protein with cellular membranes. This could serve to permanently anchor a protein to a specific membrane compartment, such as the plasma membrane, endoplasmic reticulum, or Golgi apparatus. The length of the acyl chain can also influence the depth of its insertion into the lipid bilayer, which may in turn affect the protein's orientation and interaction with other membrane-associated proteins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Function of N-Nonadecanoyl Chain Modification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546986#function-of-the-n-nonadecanoyl-chain-modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com